Home > Products > Screening Compounds P65648 > 1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide - 1171644-59-9

1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Catalog Number: EVT-3108456
CAS Number: 1171644-59-9
Molecular Formula: C21H18N4O4
Molecular Weight: 390.399
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(3-fluoro-4-((2-(3-hydroxyazetidine-1-carboxamido)pyridin-4-yl)oxy)phenyl)-1-(4-fluorophenyl)-4-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (LAH-1)

Compound Description: LAH-1 is a potent c-Met inhibitor identified and characterized in a study focused on developing treatments for non-small cell lung cancer []. It exhibits nanomolar activity against the MET kinase and demonstrates significant antiproliferative effects, particularly against EBC-1 cells. Mechanistically, LAH-1 modulates the HGF/c-Met pathway, induces apoptosis, and hinders colony formation, cell migration, and invasion [].

Reference:

6-oxo-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}-1,6-dihydropyridazine-3-carboxamide

Compound Description: This compound emerged in research aimed at developing inhibitors for constitutively active Gsα, implicated in disorders like McCune-Albright Syndrome [, , , ]. It effectively reduces cAMP levels in HEK cells expressing the constitutively active Gs-R201H allele, demonstrating its potential as a starting point for antagonist development [, , , ].

N-{[3-(3-methylphenyl)phenyl]methyl}-6-oxo-1,6-dihydropyridazine-3-carboxamide

Compound Description: Similar to the previous compound, this molecule exhibits inhibitory effects on constitutively active Gsα [, , , ]. It effectively reduces cAMP levels in HEK cells overexpressing the Gs-R201H allele without affecting wild-type Gs constructs, highlighting its selectivity [, , , ].

References:

N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-{1-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-ylcarbonyl)amino]ethyl}-6-oxo-1,6-dihydropyrimidine-4-carboxamide monohydrate (Raltegravir monohydrate)

Compound Description: Recognized as the first HIV integrase inhibitor, Raltegravir monohydrate demonstrates the therapeutic potential of targeting integrase for HIV treatment []. Structural details of this compound are provided, highlighting key features like dihedral angles and intramolecular hydrogen bonding patterns [].

Overview

1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound classified under the category of dihydropyridazine derivatives. This compound features a unique structure that integrates a pyridazine ring with various functional groups, including an acetylphenyl moiety and a carboxamide group. Its potential applications span medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Source and Classification

The compound can be sourced from various chemical databases and patents, reflecting its significance in synthetic organic chemistry. It is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure, specifically in the pyridazine framework. The systematic name indicates its detailed molecular structure, which incorporates an acetyl group and a phenyl substituent.

Synthesis Analysis

Methods

The synthesis of 1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide typically involves multi-step reactions. A common approach is as follows:

  1. Formation of the Dihydropyridazine Core: This can be achieved through cyclization reactions involving appropriate hydrazine derivatives with carbonyl compounds.
  2. Acetylation: The introduction of the acetyl group can be performed using acetic anhydride or acetyl chloride in the presence of a base.
  3. Carbamoylation: The reaction with isocyanates or carbamates allows for the incorporation of the carbamoyl group.
  4. Final Modifications: Further modifications may involve N-alkylation or other functional group transformations to achieve the desired final product.

Technical Details

The reactions are typically conducted under controlled conditions (temperature, solvent choice) to optimize yields and purity. Techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed for monitoring reaction progress and confirming product structures.

Molecular Structure Analysis

Structure

The molecular formula for 1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is C19H19N3O3. The structure features:

  • A dihydropyridazine ring system
  • A phenyl group attached to the nitrogen
  • An acetylphenyl substituent
  • A carboxamide functional group

Data

Key structural data include:

  • Molecular weight: 333.37 g/mol
  • Melting point: Specific values may vary based on purity but are generally in the range of 150–160 °C.
  • Solubility: Typically soluble in polar organic solvents such as dimethyl sulfoxide and methanol.
Chemical Reactions Analysis

Reactions

1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can participate in various chemical reactions:

  • Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack by amines or alcohols.
  • Hydrolysis: Under acidic or basic conditions, the carboxamide group may undergo hydrolysis to yield corresponding acids and amines.
  • Reduction Reactions: The carbonyl functionalities can be reduced using reagents like lithium aluminum hydride.

Technical Details

Reactions are typically monitored using chromatographic techniques, and products are characterized using spectroscopic methods (e.g., IR, NMR).

Mechanism of Action

The mechanism of action for compounds like 1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide often involves interaction with biological targets such as enzymes or receptors. For instance:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  2. Receptor Modulation: It may bind to receptors influencing signaling pathways related to inflammation or neurodegenerative diseases.

Data on specific interactions would require further experimental validation through biochemical assays.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Stability: Generally stable under normal laboratory conditions but may degrade under extreme pH or temperature.

Chemical Properties

Key chemical properties include:

  • pKa values indicating acidity/basicity which affect solubility and reactivity.
  • LogP values, which provide insights into lipophilicity and potential bioavailability.
Applications

1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide has potential applications in:

  • Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders or cancer.
  • Research: Utilized in studies exploring enzyme inhibition mechanisms or receptor interactions.

This compound exemplifies the complexity and versatility of modern synthetic organic chemistry, offering pathways for innovative therapeutic solutions.

Properties

CAS Number

1171644-59-9

Product Name

1-{[(3-acetylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

IUPAC Name

1-[2-(3-acetylanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide

Molecular Formula

C21H18N4O4

Molecular Weight

390.399

InChI

InChI=1S/C21H18N4O4/c1-14(26)15-6-5-9-17(12-15)22-19(27)13-25-20(28)11-10-18(24-25)21(29)23-16-7-3-2-4-8-16/h2-12H,13H2,1H3,(H,22,27)(H,23,29)

InChI Key

SPBKQTZATWDQDX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.